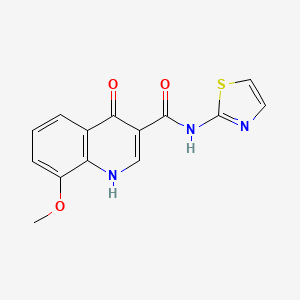
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic organic compound that features both an oxazole and an indole moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Indole Derivative Preparation: The indole moiety can be synthesized via the Fischer indole synthesis or other methods.
Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the oxazole ring or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the oxazole or indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide may have applications in:
Medicinal Chemistry: Potential as a pharmaceutical agent due to its structural features.
Biological Research: Use as a probe or tool compound in biological studies.
Industrial Chemistry: Possible applications in the synthesis of other complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-4-yl)propanamide: Lacks the methyl group on the indole moiety.
3-(1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide: Lacks the dimethyl groups on the oxazole ring.
Uniqueness
The presence of both the oxazole and indole moieties, along with the specific substitution pattern, may confer unique biological activities or chemical reactivity compared to similar compounds.
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C17H19N3O2/c1-11-13(12(2)22-19-11)7-8-17(21)18-15-5-4-6-16-14(15)9-10-20(16)3/h4-6,9-10H,7-8H2,1-3H3,(H,18,21) |
InChIキー |
DOMZRMJDTDQXRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=C3C=CN(C3=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B12181287.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12181295.png)
![6-[2-({3-[2-(4-fluorophenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B12181302.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B12181304.png)

![N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide](/img/structure/B12181330.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12181340.png)
![3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one](/img/structure/B12181348.png)
![4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(1H-indol-4-yl)-4-oxobutanamide](/img/structure/B12181359.png)
![N-(6-methylheptan-2-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12181368.png)

![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B12181376.png)
